N-(4-chlorobenzyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-2-28-18-9-5-16(6-10-18)19-11-12-21(27)25(24-19)14-20(26)23-13-15-3-7-17(22)8-4-15/h3-12H,2,13-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXIAEVEMOTXIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction using 4-ethoxyphenylamine and suitable activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Introduction of various functional groups on the chlorophenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations and Their Implications
Pyridazinone Core Modifications Substituent Position and Halogenation:
- N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-6-oxopyridazin-1(6H)-yl}acetamide (): The meta-chlorobenzyl group and 4-fluorophenyl-piperazinyl substituent introduce steric bulk and polar interactions.
- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetamide (): Bromine’s electron-withdrawing nature contrasts with ethoxy’s electron-donating effect, altering electronic density on the pyridazinone ring and affecting reactivity or target engagement .
Iodine’s larger atomic radius may sterically hinder binding . N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (): The smaller methoxy group reduces steric hindrance compared to ethoxy, possibly favoring entropic gains in binding .
Pharmacological Activity Comparison
- PRMT5 Inhibitors: ’s compound (4,5-dichloro-pyridazinone with azepane-sulfonyl) demonstrates inhibitory activity against PRMT5, a methyltransferase implicated in cancer. The dichloro substitution may enhance enzyme interaction compared to the target compound’s ethoxyphenyl group .
- Ethoxy’s lipophilicity in the target compound may similarly influence inflammatory pathways .
Physicochemical Properties
Biological Activity
N-(4-chlorobenzyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that belongs to the class of pyridazinone derivatives. Its unique structure, which features a chlorobenzyl group, an ethoxyphenyl moiety, and a pyridazinone core, has led to significant interest in its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H20ClN3O3. The compound's structure can be illustrated as follows:
| Property | Value |
|---|---|
| Molecular Weight | 401.85 g/mol |
| CAS Number | 1224166-80-6 |
| Chemical Class | Pyridazinone derivatives |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in biochemical pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling and gene expression.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
Antimicrobial Properties
Research indicates that this compound has shown moderate antibacterial activity. For instance, it has been tested against various strains, including Salmonella typhi and Bacillus subtilis, demonstrating varying degrees of effectiveness. The compound's ability to inhibit bacterial growth positions it as a candidate for further development in antimicrobial therapies .
Anticancer Potential
The compound has been evaluated for its anticancer properties through in vitro studies on cancer cell lines. It was found to exhibit antiproliferative effects at nanomolar concentrations, affecting cell cycle progression and inducing apoptosis in cancer cells. Notably, it appears to target the colchicine-binding site on β-tubulin, disrupting microtubule formation and leading to cell death .
Study 1: Antibacterial Activity
In a study assessing the antibacterial efficacy of various pyridazinone derivatives, this compound was found to possess moderate activity against selected bacterial strains. The study utilized standard disc diffusion methods and determined minimum inhibitory concentrations (MICs) for comparative analysis with established antibiotics .
Study 2: Anticancer Evaluation
A comprehensive evaluation involving multiple cancer cell lines demonstrated that this compound could significantly inhibit cell proliferation. The mechanism was linked to its ability to induce G2/M phase arrest in the cell cycle. Additionally, chick chorioallantoic membrane assays indicated its potential to inhibit angiogenesis and tumor growth effectively .
Q & A
Q. Q1. What are the key structural features of N-(4-chlorobenzyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and how do they influence its reactivity?
Answer: The compound features:
- A pyridazinone core (6-oxopyridazin-1(6H)-yl), which contributes to hydrogen-bonding interactions with biological targets.
- A 4-chlorobenzyl group attached via an acetamide linker, enhancing lipophilicity and potential membrane permeability.
- A 4-ethoxyphenyl substituent at position 3 of the pyridazinone ring, influencing electronic effects and steric hindrance.
These groups collectively modulate reactivity in nucleophilic substitutions (e.g., at the acetamide carbonyl) and oxidation-reduction reactions (e.g., at the pyridazinone oxygen) .
Q. Q2. What synthetic strategies are commonly employed for this compound, and what are critical optimization parameters?
Answer: A typical multi-step synthesis involves:
Intermediate preparation : Chlorination of 4-ethoxyaniline to form 3-(4-ethoxyphenyl)pyridazinone.
Acetamide coupling : Reacting the pyridazinone derivative with 2-chloro-N-(4-chlorobenzyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF).
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
Critical parameters :
- Temperature control (<60°C to prevent decomposition of the ethoxy group).
- Solvent polarity (DMF for coupling; ethanol for recrystallization).
- Reaction time (12–24 hours for coupling completeness) .
Advanced Research Questions
Q. Q3. How can contradictory results in biological activity assays (e.g., IC₅₀ variability) be systematically addressed?
Answer: Contradictions often arise from:
- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.5 in tumor models), serum protein binding, or reducing agents (e.g., DTT) altering redox-sensitive moieties.
- Compound stability : Hydrolysis of the ethoxy group under acidic conditions (e.g., lysosomal pH) may generate inactive metabolites.
Methodological recommendations : - Conduct stability studies (HPLC monitoring at 37°C in PBS, simulated gastric fluid).
- Use isothermal titration calorimetry (ITC) to quantify binding constants under standardized conditions.
- Compare data across orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity .
Q. Q4. What computational approaches are suitable for predicting target interactions, and how do they align with experimental data?
Answer: In silico strategies :
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with kinases (e.g., MAPK14) or GPCRs.
- MD simulations : GROMACS for assessing binding stability (>50 ns trajectories; RMSD <2 Å).
Validation : - Compare docking scores (ΔG ≤ −8 kcal/mol) with experimental IC₅₀ values (e.g., <10 μM).
- Map electrostatic potential surfaces (MEPs) to identify regions for structural optimization (e.g., introducing sulfonamide groups to enhance solubility) .
Q. Q5. How can reaction yields be improved in large-scale synthesis without compromising purity?
Answer: Process optimization :
- Catalyst screening : Test Pd(OAc)₂ vs. CuI for Buchwald-Hartwig amination (if applicable).
- Flow chemistry : Continuous flow reactors for exothermic steps (e.g., acetamide coupling) to enhance heat dissipation.
- Design of Experiments (DoE) : Taguchi methods to optimize molar ratios (e.g., 1.2:1 pyridazinone:acetamide) and solvent mixtures (DMF:THF 3:1).
Purity control : - In-line PAT : FTIR or Raman spectroscopy for real-time monitoring.
- Crystallization engineering : Seeding with pre-characterized crystals to avoid polymorphic variations .
Critical Research Gaps
- Metabolic profiling : Limited data on hepatic CYP450-mediated degradation pathways.
- In vivo efficacy : Lack of PK/PD studies in rodent models of inflammation or oncology.
- Toxicity : No published Ames tests or hERG channel binding assays.
Researchers should prioritize ADME-Tox studies and target validation using CRISPR/Cas9 knockout models to address these gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
